molecular formula C6H9N3S B1312528 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine CAS No. 857022-78-7

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine

Cat. No. B1312528
M. Wt: 155.22 g/mol
InChI Key: VWBIUOCADPUWNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine” is C6H8N2S . The InChI code for this compound is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.206 . It has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . The compound is solid at room temperature .

Scientific Research Applications

Antimicrobial Properties

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain compounds in this class exhibit significant antimicrobial activities. For instance, some derivatives have shown potent antibacterial and antifungal activities, particularly against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with MIC values in the range of 6.25-25 microg/ml (Bharti et al., 2010). Other derivatives have been reported to possess promising inhibitory activity against Candida spp., including Candida albicans and Candida glabrata (Chimenti et al., 2011).

Anti-Candida Activity

The anti-Candida activity of (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives, which share a structural similarity with 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine, was explored. These derivatives showed significant inhibitory activity against Candida strains, particularly Candida albicans and Candida krusei. The presence of aliphatic chains or heteroaromatic rings on the hydrazone moiety at position C2, along with a 4-iodophenyl at C4 of the thiazole ring, contributed to the observed activity (Secci et al., 2012).

Antitumor Properties

The anticancer potential of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine derivatives has been the subject of research as well. Studies indicate that certain synthesized derivatives exhibited higher inhibitory effects towards tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), compared to the reference compound doxorubicin (Wardakhan et al., 2013).

Biological Activities of Related Compounds

Compounds closely related to 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine have been synthesized and evaluated for various biological activities. For instance, novel Indolyl 4-thiazolidinones bearing thiadiazine nucleus were synthesized, and these compounds displayed significant antimicrobial, analgesic, and anti-inflammatory activities (Anekal & Biradar, 2017). Similarly, novel thiazolyl-ethylidene hydrazino-thiazole derivatives were synthesized, and they exhibited effective antimicrobial and anticancer properties, showing activity against Gram-positive and Gram-negative bacteria as well as various carcinoma cell lines (Al-Mutabagani et al., 2021).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBIUOCADPUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine

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